molecular formula C5H7ClN2O2 B2637457 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1955553-53-3

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B2637457
CAS No.: 1955553-53-3
M. Wt: 162.57
InChI Key: ZKLIZEYXMUUBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole derivative with a carboxylic acid group at position 3, a methyl group at position 4, and a hydrochloride salt form. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing cannabinoid receptor modulators. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications .

Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLIZEYXMUUBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-53-3
Record name 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another approach includes the use of 4-bromopyrazole as a starting material, which reacts with n-butyllithium at low temperatures to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of starting materials to the final product. The purification process may involve recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic properties, particularly in:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that it may act as an enzyme inhibitor, potentially impacting cancer cell proliferation and survival .

Agrochemistry

The compound is utilized in the development of agrochemicals, particularly fungicides. Its derivatives have shown promising antifungal activity against various phytopathogenic fungi, indicating its potential as an active ingredient in agricultural formulations .

Coordination Chemistry

In coordination chemistry, 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride serves as a ligand for metal complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, which can be applied in catalysis and material science.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits enzymes involved in inflammation
AnticancerPotential inhibitor of cancer cell growth
AntifungalEffective against various phytopathogens

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
Cyclization with Carbon DioxideHigh-pressure reaction with 4-methylpyrazoleVariable
Reaction with n-butyllithiumLow-temperature reaction with halogenated pyrazolesVariable

Case Study 1: Antifungal Activity

A study conducted on various derivatives of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride demonstrated enhanced antifungal activity compared to traditional fungicides like boscalid. The structure-activity relationship was analyzed through molecular docking studies, revealing specific interactions with fungal enzymes .

Case Study 2: Enzyme Inhibition

Research focusing on the anti-inflammatory properties highlighted the compound's role as an inhibitor of cyclooxygenase enzymes (COX). This inhibition was linked to reduced production of pro-inflammatory mediators in cellular models, suggesting its potential therapeutic application in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Applications/References
4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride - Methyl (4), -COOH (3), HCl salt 162.58 (free acid: 126.11) Enhanced solubility due to hydrochloride; used in CB1 antagonist synthesis Intermediate in AM281/Rimonabant
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - Methyl (4), -COOH (3), 4-ClPh (5), 2,4-Cl₂Ph (1) 393.65 Chlorophenyl groups enhance lipophilicity; forms π-π interactions in crystals CB1 antagonist precursor
1-Methyl-1H-pyrazole-3-carboxylic acid - Methyl (1), -COOH (3) 126.11 Simpler analog with no halogen substituents; lower molecular weight Chemical synthesis intermediate
1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - 2-ClPh (1), -COOH (3), -CH₃ (4) 236.63 Chlorophenyl group at position 1; distinct collision cross-section (CCS) Predicted physicochemical studies
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid - Cl (4), -CH₃ (1), -COOH (3) 160.57 Chlorine at position 4 alters electronic properties Hydrazide derivative synthesis

Pharmacological Relevance

  • Rimonabant (SR141716) , derived from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, is a CB1 receptor inverse agonist used in obesity treatment. The amide bond at position 3 is critical for receptor binding .
  • AM281, another CB1 antagonist, features a morpholine substituent at position 3, demonstrating how modifications to the carboxylic acid group alter selectivity .

Crystallographic and Physicochemical Comparisons

  • Crystal Packing : The title compound’s analogs, such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, exhibit intramolecular O–H⋯O hydrogen bonds and π-π stacking between pyrazole and chlorophenyl rings (centroid distances: 3.835–3.859 Å) .
  • Solubility : The hydrochloride salt of 4-methyl-1H-pyrazole-3-carboxylic acid offers superior aqueous solubility compared to the free acid or neutral analogs.
  • CCS Values : 1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has predicted CCS values ranging from 148.8 Ų ([M+H]+) to 163.0 Ų ([M+Na]+), indicating distinct conformational flexibility .

Biological Activity

4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound with a pyrazole ring and a carboxylic acid functional group. Its molecular formula is C5_5H6_6ClN3_3O2_2 and it has a molar mass of approximately 126.11 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and potential therapeutic applications.

Chemical Structure and Properties

The structure of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is characterized by:

  • A pyrazole ring featuring a methyl group at the 4-position.
  • A carboxylic acid group at the 3-position, which influences its reactivity and biological properties.

The compound exhibits weak basicity with a pKa indicative of its neutral nature in solution, making it suitable for various biological interactions.

Antifungal Properties

Research indicates that 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits significant antifungal activity. It acts as an inhibitor of succinate dehydrogenase (SDH), an essential enzyme in cellular respiration, which is crucial for the survival of many fungi. This inhibition can lead to the development of novel fungicides that target specific metabolic pathways in fungi .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, contributing to its potential therapeutic applications. For instance, it has shown promise as a monoamine oxidase (MAO) inhibitor, which may have implications for treating neurodegenerative diseases .

Interaction with Biological Targets

Interaction studies reveal that 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride binds to several biological targets, including receptors and enzymes involved in metabolic pathways. This binding affinity is crucial for understanding its mechanism of action and therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antifungal Activity : A study demonstrated that derivatives of pyrazole compounds, including 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, exhibited higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid .
  • Antitumor Activity : In vitro tests showed that pyrazole derivatives could induce apoptosis in cancer cell lines. For example, compounds related to 4-methyl-1H-pyrazole-3-carboxylic acid demonstrated significant growth inhibition in A549 lung cancer cells .
  • MAO Inhibition : Compounds derived from pyrazoles have been reported to exhibit selective inhibition of MAO-A and MAO-B isoforms, indicating potential applications in treating mood disorders and neurodegenerative conditions .

Comparative Analysis with Related Compounds

Compound NameSimilarityUnique Features
3-Methyl-1H-pyrazole-4-carboxylic acid0.92Exhibits different biological activities
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid0.85Contains bromine, affecting reactivity
3,5-Dimethylpyrazole-4-carboxylic Acid0.83Increased lipophilicity due to additional methyl groups
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride0.79Different substituent pattern influences bioactivity
1-Methyl-1H-pyrazole-4-carboxylic acid0.78Varying position of methyl group affects properties

This table illustrates the structural similarities and unique features of compounds related to 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, emphasizing their varying biological activities and potential applications.

Q & A

Q. Advanced Research Focus

  • Storage conditions : Store at −80°C in anhydrous, argon-purged vials to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Stabilizers : Co-crystallization with inert counterions (e.g., sodium or potassium salts) reduces hygroscopicity.
  • Compatibility testing : Avoid strong oxidizers and moisture-prone environments, as decomposition releases CO/NOx gases .

How should researchers address contradictions in reported NMR data for pyrazole derivatives?

Advanced Research Focus
Discrepancies in chemical shifts (e.g., δ 8.69 vs. 7.63 ppm for pyridyl protons) arise from solvent effects (DMSO-d6 vs. CDCl3) or proton exchange dynamics . To resolve:

  • Replicate experiments under identical conditions (solvent, temperature).
  • Use deuterated solvents with low paramagnetic impurities.
  • Cross-validate with HSQC/HMBC for ambiguous assignments.

What role does this compound play in drug discovery pipelines?

Advanced Research Focus
Pyrazole-carboxylic acid derivatives are key intermediates in kinase inhibitors and GPCR modulators. For example:

  • Analogues with trifluoromethyl groups exhibit IC50 < 100 nM in enzyme inhibition assays .
  • Structural hybrids (e.g., triazole-pyrazole) show antiviral activity via nucleoside mimicry .
  • Carboxylic acid groups enable conjugation to pharmacophores for improved solubility .

How can reaction mechanisms be elucidated for pyrazole functionalization?

Q. Advanced Research Focus

  • Kinetic studies : Monitor intermediates via stopped-flow NMR or in-situ IR.
  • Isotopic labeling : Use 15N/13C-labeled precursors to track regioselectivity in cyclization steps .
  • DFT calculations : Model transition states for azide-alkyne cycloadditions to predict substituent effects .

What purification methods are most effective for isolating high-purity batches?

Q. Basic Research Focus

  • Flash chromatography : Use silica gel with gradient elution (0–25% ethyl acetate in cyclohexane) for baseline separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves.
  • Ion-exchange resins : Remove hydrochloride counterions selectively .

Can computational modeling predict biological activity of derivatives?

Q. Advanced Research Focus

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for target enzymes .
  • Docking simulations : Pyrazole-carboxylic acid moieties anchor to ATP-binding pockets in kinases (e.g., PDB 3POZ) .
  • ADMET prediction : Carboxylic acid groups enhance metabolic stability but may reduce BBB penetration .

Notes

  • Safety : Use respiratory protection and nitrile gloves; avoid skin contact due to uncharacterized acute toxicity .
  • Data Sources : Excluded non-academic vendors (e.g., Benchchem) per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.